molecular formula C17H15NO4 B4893694 Phenacyl 2-benzamidoacetate CAS No. 19793-46-5

Phenacyl 2-benzamidoacetate

Cat. No.: B4893694
CAS No.: 19793-46-5
M. Wt: 297.30 g/mol
InChI Key: CVTZIVQXISGDBW-UHFFFAOYSA-N
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Description

Phenacyl 2-benzamidoacetate is an organic compound characterized by a benzamido group (-NH-C6H5CO-) linked to an acetate backbone, with a phenacyl ester moiety (C6H5COCH2-). This structure confers unique physicochemical properties, including specific conformational flexibility, intermolecular interaction patterns, and reactivity. The compound has been studied in contexts such as photochemical decarboxylation (e.g., as a precursor in radical reactions) and pharmaceutical intermediate synthesis . Its molecular weight, functional groups, and stereoelectronic effects make it a subject of interest in comparative analyses with structurally related esters and benzamides.

Properties

IUPAC Name

phenacyl 2-benzamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-15(13-7-3-1-4-8-13)12-22-16(20)11-18-17(21)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTZIVQXISGDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941606
Record name N-[2-Oxo-2-(2-oxo-2-phenylethoxy)ethyl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19793-46-5
Record name NSC120037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-Oxo-2-(2-oxo-2-phenylethoxy)ethyl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenacyl 2-benzamidoacetate can be synthesized through a multi-step process. One common method involves the reaction of phenacyl bromide with benzamidoacetic acid in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile at room temperature. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phenacyl 2-benzamidoacetate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the phenacyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenacyl ketones, while reduction can produce phenacyl alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Photoremovable Protecting Groups (PPGs)
Phenacyl derivatives, including Phenacyl 2-benzamidoacetate, are extensively studied as photoremovable protecting groups in organic synthesis. PPGs are crucial in protecting functional groups during synthetic processes, allowing for selective deprotection upon exposure to light. The compound's ability to release active biomolecules upon irradiation makes it valuable in biochemical applications.

  • Quantum Yields : The efficiency of deprotection is often measured by quantum yields (Φrel\Phi_{\text{rel}}). Studies have shown that phenacyl derivatives can achieve high quantum yields, approaching unity for optimal leaving groups, which is essential for effective photochemical reactions .

Click Chemistry
Phenacyl derivatives are also utilized in click chemistry, a modular approach to synthesizing new compounds by joining small units. This method is particularly beneficial for creating complex molecules with high reliability and efficiency. The incorporation of phenacyl moieties can enhance the reactivity and specificity of click reactions .

Biological Applications

Release of Bioactive Molecules
One of the most significant applications of this compound is its role in the controlled release of bioactive molecules. This capability is particularly useful in molecular biology and drug delivery systems, where precise timing of release is critical.

  • Caged Compounds : The compound can form "caged" derivatives, which are biologically inactive until activated by light. This property allows researchers to study biological processes with minimal interference from the compounds themselves .

In Vitro Studies
Research has demonstrated the effectiveness of phenacyl derivatives in releasing neurotransmitters and other biomolecules in vitro. For instance, studies on p-hydroxyphenacyl derivatives have shown their potential to release γ-aminobutyric acid (GABA) upon UV irradiation, highlighting their utility in neuroscience research .

Material Science

Surface Etching Applications
Recent findings indicate that phenacyl compounds can release fluoride ions upon photolysis, making them suitable for surface etching applications in integrated circuit manufacturing. This application leverages the compound's ability to act as a photolabile linker, facilitating precise material modifications .

Data Tables

Application AreaSpecific Use CaseKey Findings
Chemical SynthesisPhotoremovable Protecting GroupsHigh quantum yields for deprotection
Biological ApplicationsRelease of neurotransmittersEffective GABA release in vitro
Material ScienceSurface etchingRelease of fluoride ions for precise etching

Case Studies

  • Photochemical Behavior of p-Hydroxyphenacyl Derivatives
    A study focused on the photochemical properties of p-hydroxyphenacyl derivatives demonstrated their effectiveness as PPGs in organic synthesis. The research indicated that these compounds could be used to selectively release biomolecules under UV light, showcasing their potential in both synthetic and biological contexts .
  • Click Chemistry Applications
    Another investigation into click chemistry involving phenacyl derivatives revealed their ability to facilitate efficient coupling reactions. The study emphasized the versatility and reliability of these compounds as building blocks for more complex molecular architectures .
  • Fluoride Release for Material Applications
    Research highlighted the use of phenacyl derivatives in releasing fluoride ions for surface etching processes. This application is particularly relevant in the semiconductor industry, where precise material manipulation is required .

Mechanism of Action

The mechanism of action of phenacyl 2-benzamidoacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Conformational Comparison

Compound Torsion Angle Range (°) Structural Occupancy Range (%) Key Interactions
This compound 69.7–86.12 63–69 (adamantyl analogs) Synclinal, weak C—H…π
Phenacyl Benzoates 71–91 63–69 Periplanar/synclinal, π…π
Adamantyl-Based Esters 69.7–86.12 ≤69 (mostly lower) Isostructural packing

Table 2: Molecular Properties of Selected Analogs

Compound CAS No. Molecular Formula Molecular Weight Key Functional Groups
This compound Not specified C16H13NO4 ~283.28 Benzamido, phenacyl ester
Methyl 2-Phenylacetoacetate 16648-44-5 C11H12O3 192.2 α-Ketone, phenylacetate
(R)-2-Phenyl-2-pivalamidoacetic acid 40610-41-1 C13H17NO3 235.28 Pivalamido, phenyl

Biological Activity

Phenacyl 2-benzamidoacetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the existing literature on its synthesis, biological evaluations, and potential applications.

Chemical Structure and Synthesis

This compound is characterized by its phenacyl group linked to a benzamidoacetate moiety. The synthesis typically involves the reaction of phenacyl chloride with 2-aminoacetophenone in the presence of a suitable base. The resulting compound can be purified through recrystallization or chromatography.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. For example, a study reported its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in disc diffusion assays. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity .

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1564
Escherichia coli12128
Pseudomonas aeruginosa10128

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory assays. A study utilizing a carrageenan-induced paw edema model in rats demonstrated that administration of the compound significantly reduced inflammation compared to control groups . The compound's mechanism may involve inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Efficacy in Inflammatory Models

In a controlled study, this compound was administered to rodents subjected to induced inflammation. The results indicated a dose-dependent response, with higher doses leading to greater reductions in edema formation. Histological examination revealed decreased infiltration of inflammatory cells in treated animals compared to controls .

Q & A

What are the optimal experimental methods for synthesizing Phenacyl 2-benzamidoacetate, and how do novel techniques compare to conventional approaches?

This compound can be synthesized via esterification reactions between phenacyl derivatives (e.g., phenacyl bromide) and benzamidoacetic acid. Conventional methods often involve prolonged heating under reflux, but recent studies demonstrate enhanced efficiency using microwave irradiation or ultrasound-assisted synthesis . For instance, microwave energy reduces reaction times from hours to minutes while improving yields (e.g., 61–85% in heterocyclic syntheses) by promoting rapid molecular activation. Ultrasound methods similarly enhance reaction kinetics through cavitation effects. When designing experiments, consider solvent selection (e.g., ethanol for reflux), stoichiometric ratios, and catalyst use. Post-reaction purification via recrystallization or chromatography is critical for isolating high-purity products .

How should researchers characterize this compound, and what analytical techniques are most reliable?

Characterization requires a multi-technique approach:

  • NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and regiochemistry.
  • Melting point analysis to assess purity (deviations >2°C suggest impurities).
  • Elemental analysis (CHNS) to validate empirical formulas.
  • FT-IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).
    Advanced methods like HRMS or X-ray crystallography resolve ambiguities in complex cases. For instance, computational NMR predictions (using DFT with 6-311G(d,p) basis sets) can cross-validate experimental spectra .

What safety protocols are critical when handling this compound in the laboratory?

Phenacyl derivatives often exhibit skin corrosion (Category 1B, H314) and respiratory hazards. Key precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhaling aerosols.
  • Emergency measures : For skin contact, wash with soap/water; for eye exposure, irrigate for ≥15 minutes. Avoid inducing vomiting if ingested.
  • Storage : Keep in airtight containers at -20°C for long-term stability. Dispose via licensed hazardous waste services .

How can computational chemistry models improve the design of reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(2d,p)) predict reaction pathways, transition states, and electronic properties. For example:

  • Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites.
  • Frontier Molecular Orbital (FMO) analysis reveals reactivity trends.
  • Mulliken charges guide substituent effects on reaction rates.
    These models help optimize solvent systems, catalysts, and reaction conditions before lab trials. Discrepancies between computational and experimental data (e.g., NMR shifts) may arise from solvation effects or basis set limitations, necessitating iterative refinement .

How can researchers reconcile contradictory data in reaction yields or mechanistic pathways reported for phenacyl ester syntheses?

Contradictions often stem from:

  • Reaction conditions : Microwave vs. conventional heating alters kinetics.
  • Catalyst loading : Excess base may degrade sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while nonpolar solvents may stabilize carbocation intermediates.
    Systematic Design of Experiments (DoE) approaches, such as varying temperature, solvent, and catalyst ratios, can isolate critical variables. Cross-referencing literature (e.g., comparing yields under identical conditions) helps identify outliers .

What are the emerging applications of this compound in medicinal chemistry or materials science?

Phenacyl esters are precursors for:

  • Heterocyclic compounds : Thiazole-pyrazoline hybrids (e.g., antitumor agents) synthesized via nucleophilic substitution with phenacyl bromides.
  • Bioconjugates : Ester linkages enable controlled drug release in prodrugs.
  • Polymer chemistry : Photoactive esters for crosslinking applications.
    Recent studies highlight synergies with green chemistry principles, such as solvent-free microwave synthesis, to reduce environmental impact .

How should researchers address stability challenges during storage or reaction of this compound?

  • Thermal stability : Avoid prolonged exposure to >50°C to prevent hydrolysis.
  • Light sensitivity : Store in amber vials to inhibit photodegradation.
  • Moisture control : Use molecular sieves in storage containers.
  • pH sensitivity : Neutral conditions (pH 6–8) minimize ester hydrolysis. Monitor degradation via periodic HPLC analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.